(11Z,14Z)-eicosadienamide, also known as (11Z,14Z)-eicosadienoic acid ethanolamide, is a polyunsaturated fatty acid derivative with significant biological relevance. It is characterized by its two double bonds located at the 11th and 14th carbon atoms in the eicosanoid chain. This compound is notable for its role as a metabolite and its involvement in various biochemical pathways.
(11Z,14Z)-eicosadienamide is derived from (11Z,14Z)-eicosadienoic acid, which can be found in certain plant oils and animal fats. It is synthesized in the body from dietary sources of polyunsaturated fatty acids, particularly those rich in omega-6 fatty acids. The compound is also commercially available from chemical suppliers for research purposes.
This compound belongs to the class of eicosanoids, which are signaling molecules made by oxidation of twenty-carbon fatty acids. Specifically, it is classified as a fatty acid amide due to the presence of an amide functional group in its structure.
The synthesis of (11Z,14Z)-eicosadienamide can be achieved through several methods:
The direct amidation process typically requires controlled temperature and pH to ensure high yields and selectivity. Enzymatic methods often provide a more environmentally friendly approach and can be more selective for specific stereoisomers.
The molecular formula of (11Z,14Z)-eicosadienamide is , indicating that it consists of 22 carbon atoms, 41 hydrogen atoms, one nitrogen atom, and one oxygen atom. The compound features two double bonds at positions 11 and 14, both in the Z configuration.
CCCCCCCCCC=CCC=CCCCCC(N)C
(11Z,14Z)-eicosadienamide can undergo several chemical reactions:
These reactions are typically carried out under controlled conditions to prevent unwanted side reactions and ensure product purity.
(11Z,14Z)-eicosadienamide acts primarily through modulation of cannabinoid receptors and other signaling pathways related to inflammation and pain regulation. It has been shown to inhibit the activity of enzymes involved in lipid metabolism, thus influencing various physiological processes.
Research indicates that (11Z,14Z)-eicosadienamide may play a role in reducing inflammation and modulating pain responses through its interaction with endocannabinoid systems.
(11Z,14Z)-eicosadienamide has numerous applications in scientific research:
(11Z,14Z)-Eicosadienamide is synthesized from its precursor fatty acid, (11Z,14Z)-eicosadienoic acid (EDA; 20:2ω-6), through enzymatic amidation. EDA itself originates from the elongation and desaturation of essential ω-6 fatty acids. The pathway begins with linoleic acid (18:2ω-6), which undergoes Δ6-desaturation by FADS2 to form γ-linolenic acid (GLA; 18:3ω-6). Subsequent elongation adds two carbon atoms to generate dihomo-γ-linolenic acid (DGLA; 20:3ω-6). DGLA then undergoes Δ5-desaturation via FADS1 to yield arachidonic acid (AA; 20:4ω-6) [6]. However, EDA formation branches from this pathway through an alternative FADS2-mediated Δ8-desaturation of eicosadienoic acid (20:2ω-6), bypassing AA synthesis [5] [8].
Key Steps:
Structural Insight: EDA retains the Z (cis) configuration at C11 and C14, critical for maintaining membrane fluidity and receptor interactions [7].
FADS1 (Δ5-desaturase) and FADS2 (Δ6-desaturase) are rate-limiting enzymes in polyunsaturated fatty acid (PUFA) metabolism. FADS2 exhibits broader substrate promiscuity compared to FADS1, enabling Δ8-desaturation of 20:2ω-6 to directly form EDA [5] [8]. Genetic polymorphisms in FADS loci (e.g., rs174537) significantly alter enzyme efficiency:
Table 1: Impact of FADS Polymorphisms on Enzyme Activity
Polymorphism | Enzyme Affected | Activity Change | Metabolic Consequence |
---|---|---|---|
rs174537 (T allele) | FADS1 | ↓ 30–50% | Reduced AA, ↑ DGLA/EDA accumulation |
rs3834458 (delTT) | FADS2 | ↓ Δ6-desaturation | Impaired GLA synthesis, ↑ linoleic acid |
Dysregulation of FADS enzymes shifts PUFA flux toward alternative pathways. For example:
Additionally, epigenetic silencing of FADS genes in inflammatory states suppresses AA-derived eicosanoids, potentiating EDA-amides as alternative signaling lipids [4].
Hormone-positive cancers (e.g., breast, prostate) exhibit unique lipid metabolic reprogramming that favors (11Z,14Z)-eicosadienamide biosynthesis:
Consequences:
Endogenous Biosynthesis:
Exogenous Synthesis:
Table 2: Endogenous vs. Exogenous Route Characteristics
Parameter | Endogenous Route | Exogenous Route |
---|---|---|
Primary Substrate | Linoleic acid (dietary) | (11Z,14Z)-Eicosadienoic acid |
Key Enzymes | FADS2, ELOVL5, FAAH | Chemical catalysts/lipases |
Stereoselectivity | High (Z-isomer preserved) | Moderate (requires purification) |
Yield | Nanomolar (physiological) | Gram-scale (industrial) |